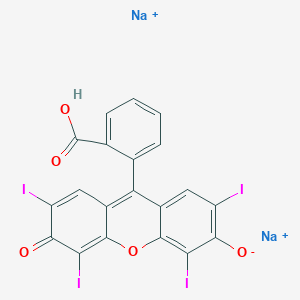
Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate is a synthetic organic compound known for its vibrant color and unique chemical properties. This compound is often used as a dye and has applications in various scientific fields due to its distinct molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate typically involves the iodination of a xanthene derivative. The process begins with the preparation of the xanthene core, followed by the introduction of iodine atoms at specific positions on the molecule. The carboxyphenyl group is then added to complete the synthesis. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct placement of the iodine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems allows for precise control over reaction conditions, ensuring high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can remove iodine atoms or alter the carboxyphenyl group.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order iodinated derivatives, while reduction could produce deiodinated compounds.
Scientific Research Applications
Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed as a fluorescent marker in cellular imaging and molecular biology experiments.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of colored materials and as a tracer in environmental studies.
Mechanism of Action
The mechanism by which Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate exerts its effects is primarily through its interaction with light. The compound absorbs light at specific wavelengths, leading to fluorescence. This property is exploited in various imaging techniques. The molecular targets and pathways involved include binding to specific proteins or nucleic acids, allowing for visualization of cellular structures and processes.
Comparison with Similar Compounds
Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate can be compared to other xanthene-based dyes, such as:
Fluorescein: Similar in structure but lacks the iodine atoms, resulting in different fluorescence properties.
Eosin: Contains bromine atoms instead of iodine, used in histology for staining tissues.
Rhodamine: Another xanthene dye with different substituents, used in various fluorescence applications.
The uniqueness of this compound lies in its tetraiodinated structure, which imparts distinct optical properties and makes it suitable for specific scientific and industrial applications.
Properties
Molecular Formula |
C20H7I4Na2O5+ |
|---|---|
Molecular Weight |
880.9 g/mol |
IUPAC Name |
disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate |
InChI |
InChI=1S/C20H8I4O5.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-1 |
InChI Key |
IINNWAYUJNWZRM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)
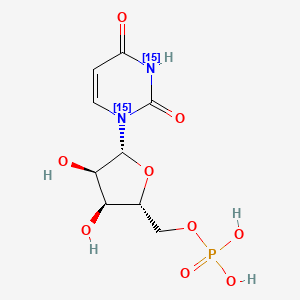
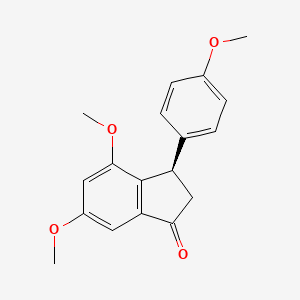
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407905.png)
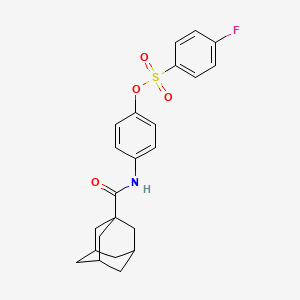
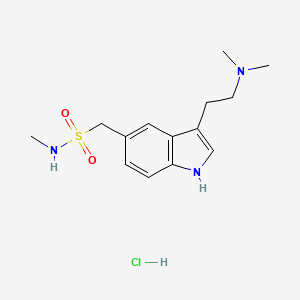
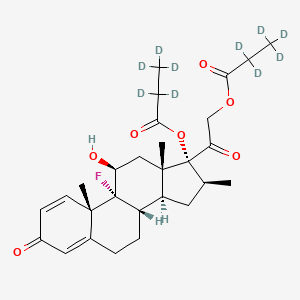
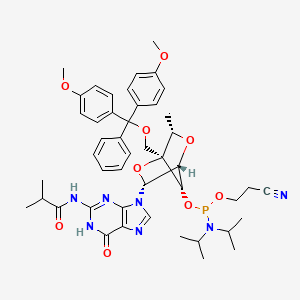


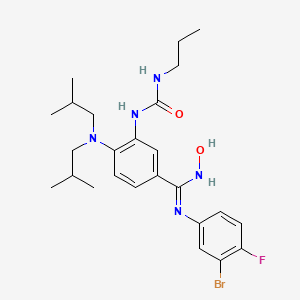
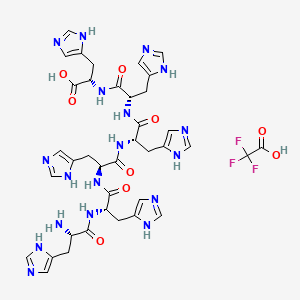
![(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
